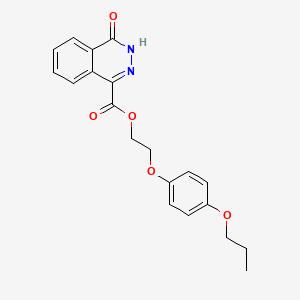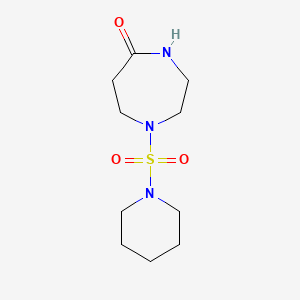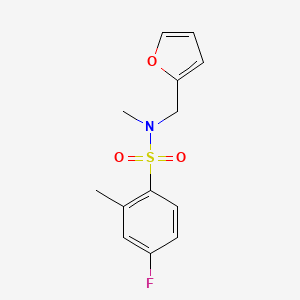
2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate, also known as PPIC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PPIC belongs to the class of phthalazine derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and survival. 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has been shown to inhibit the activity of several key enzymes, including topoisomerase II and protein kinase C, which are involved in DNA replication and cell signaling, respectively.
Biochemical and Physiological Effects:
2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of inflammatory diseases. 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has also been shown to protect against oxidative stress and neurodegeneration, making it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate is its low cost and ease of synthesis, which makes it a cost-effective compound for research purposes. 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the research on 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate. One area of research is the development of new anti-cancer drugs based on the structure of 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate. Researchers are also investigating the potential use of 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate in the treatment of inflammatory and neurodegenerative diseases. Additionally, there is ongoing research on the mechanism of action of 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate and its interactions with key enzymes and signaling pathways.
Méthodes De Synthèse
The synthesis of 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate involves the reaction of 4-propoxyphenol with ethyl chloroacetate to form 2-(4-propoxyphenoxy)ethyl acetate. This intermediate is then reacted with phthalic anhydride in the presence of a catalyst to yield 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate as a white crystalline solid. The synthesis of 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate is relatively simple and can be performed on a large scale, making it a cost-effective compound for research purposes.
Applications De Recherche Scientifique
2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology, where 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines. 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells, making it a promising candidate for the development of new anti-cancer drugs.
Propriétés
IUPAC Name |
2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-2-11-25-14-7-9-15(10-8-14)26-12-13-27-20(24)18-16-5-3-4-6-17(16)19(23)22-21-18/h3-10H,2,11-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDUGXASRKDWIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCOC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7537234.png)
![[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7537237.png)


![4-[[2-[4-[(4-chlorophenyl)methyl]-1,4-diazepan-1-yl]acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7537256.png)
![N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7537263.png)

![[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7537288.png)
![[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537296.png)

![N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide](/img/structure/B7537320.png)

![3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7537341.png)